molecular formula C12H20N2O4S B4298507 1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

Cat. No. B4298507
M. Wt: 288.37 g/mol
InChI Key: NYOJYEVWVZGKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thienopyrrolidinone derivatives and has been shown to possess a range of biological activities. In

Mechanism of Action

The exact mechanism of action of 1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been investigated for its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide in lab experiments is its high purity and stability. The compound has been synthesized using optimized methods to achieve high yields and purity. However, one limitation is that its exact mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its biological activities.

Future Directions

There are several future directions for research on 1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide. One potential direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and neuroprotection. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it may be useful to investigate its potential use in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential use as a neuroprotective agent.

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c15-12-7-10-8-19(16,17)9-11(10)14(12)2-1-13-3-5-18-6-4-13/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOJYEVWVZGKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3CS(=O)(=O)CC3CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 2
Reactant of Route 2
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 3
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 4
Reactant of Route 4
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 5
Reactant of Route 5
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.